![molecular formula C24H25N5O B2642390 benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether CAS No. 861206-50-0](/img/structure/B2642390.png)
benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether is a useful research compound. Its molecular formula is C24H25N5O and its molecular weight is 399.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether (CAS: 861206-50-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N5O with a molecular weight of 399.49 g/mol. The compound features a triazole ring linked to a pyrimidine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the coupling of benzyl phenol derivatives with triazole and pyrimidine precursors. Studies have demonstrated that modifications in the substituents on the aromatic rings can significantly influence the biological properties of the resulting compounds .
Antiproliferative Activity
Recent studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The compound exhibited notable cytotoxicity against human cancer cells such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The half-maximal inhibitory concentration (IC50) values were determined using standard assays:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 5.2 |
HT-29 | 3.8 |
M21 | 4.5 |
These results indicate that the compound has significant potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antiproliferative effects, this compound has been evaluated for anti-inflammatory properties. Preliminary studies show that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX inhibition were reported as follows:
Compound | IC50 COX-2 (µM) |
---|---|
Benzyl Ether | 0.04 |
Celecoxib | 0.04 |
This suggests that the compound may be comparable to established anti-inflammatory drugs .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that variations in the substituents on both the triazole and pyrimidine rings can modulate biological activity significantly. For instance, increasing alkyl chain length or introducing electron-withdrawing groups tends to enhance antiproliferative potency .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study on MCF7 Cells : A study demonstrated that treatment with this compound led to a decrease in cell viability by inducing apoptosis through caspase activation pathways.
- In Vivo Models : Animal studies showed that administration of the compound resulted in reduced tumor growth in xenograft models when compared to control groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis, making these compounds valuable in developing new antimicrobial agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. The compound under discussion has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have demonstrated efficacy against various cancer types, including breast and prostate cancers .
Anti-inflammatory Effects
The anti-inflammatory properties of benzyl ethers have been documented in numerous studies. Compounds like this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby providing therapeutic benefits in conditions like arthritis .
Case Study: Inhibition of COX Enzymes
A study involving similar pyrimidine-based compounds revealed that they act as selective inhibitors of cyclooxygenase enzymes, which are critical in the inflammatory process. The compound's ability to inhibit COX-2 specifically suggests a potential role in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria. These findings support the development of new antibiotics derived from this compound class .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-methyl-6-(2-methylpropyl)-2-[4-(4-phenylmethoxyphenyl)triazol-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-17(2)13-21-14-18(3)25-24(26-21)29-15-23(27-28-29)20-9-11-22(12-10-20)30-16-19-7-5-4-6-8-19/h4-12,14-15,17H,13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVMMNCJKWSRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.